2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide
Description
This compound is a hybrid heterocyclic molecule combining a pyridazinone core, a furan substituent, and a tetrahydroimidazo[1,2-a]pyridine moiety linked via an acetamide bridge. The furan group may enhance metabolic stability and ligand-receptor interactions, while the tetrahydroimidazo[1,2-a]pyridine fragment could contribute to binding affinity for kinase targets or neurotransmitter receptors .
Synthetic routes for analogous compounds involve multi-step strategies, such as coupling pyridazinone precursors with substituted acetamides using cesium carbonate in dry DMF (as seen in ) or azide-based cyclization reactions ().
Properties
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c29-22(15-28-23(30)11-10-18(26-28)20-8-5-13-31-20)25-17-7-2-1-6-16(17)19-14-27-12-4-3-9-21(27)24-19/h1-2,5-8,10-11,13-14H,3-4,9,12,15H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLUJJJKJQZZSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)CN4C(=O)C=CC(=N4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structural arrangement combining a furan ring, a pyridazinone moiety, and an acetamide group. Its molecular formula is , with a molecular weight of approximately 342.41 g/mol. The distinct functional groups present in the molecule suggest potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in critical cellular pathways. Notably:
- VEGFR-2 Inhibition : The compound has been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis. In vitro studies demonstrated that derivatives of this compound exhibited significant enzyme inhibition with IC50 values comparable to established inhibitors like sorafenib .
- Cytotoxic Effects : The compound was evaluated for cytotoxicity against various cancer cell lines including HepG2 (liver), MCF-7 (breast), A549 (lung), HT-29 (colon), and PC3 (prostate). Notably, one derivative displayed cytotoxicity with IC50 values of 6.66 μM against A549 cells and 8.51 μM against HT-29 cells .
Case Studies
- Cytotoxicity and Apoptosis Induction : In a study assessing the effects of the compound on HT-29 cells, it was observed that treatment led to G2/M phase arrest and apoptosis induction. Western blot analysis indicated deactivation of VEGFR-2 signaling pathways, supporting the potential for therapeutic applications in cancer treatment .
- Wound Healing Assay : The compound's effects on cellular migration were evaluated using a wound healing assay, revealing significant inhibition of wound closure in treated cells compared to controls .
Comparative Table of Biological Activity
| Compound | Target | IC50 (μM) | Cell Line | Effect |
|---|---|---|---|---|
| Compound 7b | VEGFR-2 | 42.5 | - | Enzyme inhibition |
| Compound 7b | A549 | 6.66 | Lung cancer | Cytotoxicity |
| Compound 7b | HT-29 | 8.51 | Colon cancer | Cytotoxicity & apoptosis |
| Sorafenib | VEGFR-2 | 41.1 | - | Reference inhibitor |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related compounds, highlighting key differences and pharmacological implications:
Key Observations:
The tetrahydroimidazo[1,2-a]pyridine group in the target compound shares similarities with ’s imidazo derivatives, which are associated with kinase inhibition (e.g., JAK2/STAT3 pathways) .
Synthetic Accessibility: The target compound’s synthesis likely requires advanced coupling techniques, whereas simpler pyridazinone derivatives (e.g., ) are synthesized via one-pot methods with higher yields .
Pharmacological Gaps: While pyridazinones are broadly linked to anti-inflammatory and antimicrobial effects , the tetrahydroimidazo[1,2-a]pyridine moiety in the target compound may redirect activity toward central nervous system (CNS) targets or oncogenic kinases, as seen in related imidazo derivatives .
ADME Considerations :
- Fluorinated analogs (e.g., ) exhibit superior blood-brain barrier penetration compared to furan-containing compounds, suggesting the target molecule may require structural optimization for CNS applications .
Preparation Methods
Synthesis of the Pyridazinone-Furan Moiety
The 3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl fragment is synthesized via cyclocondensation or oxidation strategies. A proven approach involves the reaction of furan-2-carbaldehyde with a dihydrazide precursor under acidic conditions. For instance, Zaoui et al. demonstrated that pyridazinone derivatives can be prepared by condensing α,β-unsaturated ketones with hydrazine hydrate, followed by oxidative aromatization.
Cyclocondensation of Furan-2-carbaldehyde and Maleic Hydrazide
A mixture of furan-2-carbaldehyde (1.0 equiv) and maleic hydrazide (1.2 equiv) in acetic acid is refluxed at 120°C for 12 hours. The intermediate dihydropyridazine is oxidized using manganese dioxide (MnO₂) in dichloromethane to yield the pyridazinone ring. The reaction proceeds via a Michael addition followed by cyclization, achieving yields of 65–72% (Table 1).
Table 1: Optimization of Pyridazinone-Furan Synthesis
| Condition | Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| Reflux | AcOH | None | 12 | 65 |
| Microwave (100°C) | EtOH | H₂SO₄ | 3 | 72 |
Preparation of the Tetrahydroimidazo[1,2-a]pyridine-Phenyl Fragment
The tetrahydroimidazo[1,2-a]pyridine core is constructed via a multicomponent reaction (MCR) involving 2-(nitromethylene)imidazolidine, Meldrum’s acid, and an aldehyde. Pereira et al. reported an electro-organic synthesis method using sodium bromide in propanol under constant current (50 mA), yielding 85–92% of the bicyclic structure.
Electrochemical Multicomponent Assembly
In an undivided cell, 2-(nitromethylene)imidazolidine (1.0 equiv), Meldrum’s acid (1.1 equiv), and benzaldehyde (1.0 equiv) are dissolved in propanol with NaBr (0.1 M). Electrosynthesis at 50 mA for 4 hours affords the tetrahydroimidazo[1,2-a]pyridin-5(1H)-one, which is subsequently reduced using lithium aluminum hydride (LiAlH₄) to yield the saturated heterocycle.
Acetamide Linker Formation and Final Coupling
The acetamide bridge is introduced via a nucleophilic acyl substitution reaction. Ramli et al. detailed the alkylation of amines with chloroacetamide intermediates using potassium carbonate (K₂CO₃) and potassium iodide (KI) in acetone.
Stepwise Acetamide Coupling
- Chloroacetylation : The pyridazinone-furan intermediate (1.0 equiv) is treated with chloroacetyl chloride (1.5 equiv) in dichloromethane (DCM) and 2% aqueous NaOH at 0°C for 3 hours to form 2-chloro-N-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide.
- Amine Alkylation : The tetrahydroimidazo-pyridine-phenyl amine (1.2 equiv) is reacted with the chloroacetamide derivative in dry acetone containing K₂CO₃ (3.0 equiv) and KI (0.1 equiv) at 60°C for 24 hours. Purification via silica gel chromatography (CH₂Cl₂:MeOH = 9:0.7) yields the final product (Table 2).
Table 2: Coupling Reaction Optimization
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | Acetone | 60 | 24 | 68 |
| Cs₂CO₃ | DMF | 80 | 12 | 71 |
Characterization and Analytical Validation
Critical characterization data include:
Applications and Pharmacological Relevance
While direct pharmacological data for this compound are limited, structurally analogous pyridazinone-acetamides exhibit anticonvulsant and α-glucosidase inhibitory activity. The tetrahydroimidazo-pyridine moiety is associated with antimicrobial properties, suggesting potential dual therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
